2-phenyl-N-(3-phenylpropyl)butanamide
Overview
Description
2-phenyl-N-(3-phenylpropyl)butanamide is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.177964357 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Biodegradation
Research has focused on the environmental occurrence, fate, and biodegradation of phenolic compounds and their derivatives. For instance, studies have highlighted the ubiquity of synthetic phenolic antioxidants (SPAs) in various environmental matrices and their potential toxic effects. These studies call for further research into the contamination, environmental behaviors, and toxicity effects of novel phenolic compounds, emphasizing the need for compounds with low toxicity and minimal environmental impact (Liu & Mabury, 2020).
Pharmacological Properties
The pharmacological properties of compounds structurally related to 2-phenyl-N-(3-phenylpropyl)butanamide, such as cinnamic acid derivatives, have been extensively studied. These compounds have been recognized for their anticancer potential, based on their ability to function through various mechanisms, including apoptosis and inhibition of cancer cell growth. This underscores the versatility and potential of phenylpropyl derivatives in developing new anticancer agents (De, Baltas, & Bedos-Belval, 2011).
Neuroprotective Effects
Research on derivatives of phthalides, which share a phenylpropyl core with this compound, has shown significant neuroprotective effects. These compounds have been found to enhance post-stroke outcomes and exert actions on multiple mechanisms, including mitochondrial function and inflammation, suggesting their potential in treating neurological disorders (Abdoulaye & Guo, 2016).
Applications in Food and Flavor Sciences
The breakdown and formation pathways of branched-chain aldehydes, which are related to the metabolic conversions of compounds like this compound, are critical for flavor development in foods. Understanding these pathways is key to controlling the formation of desirable flavor compounds in various food products, highlighting the relevance of such compounds in food science and technology (Smit, Engels, & Smit, 2009).
Toxicology and Safety Assessments
The toxicological profiles of phenolic compounds, including their metabolism, environmental fate, and potential health impacts, are crucial for safety assessments. Studies on parabens, which share functional groups with this compound, have shed light on their occurrence, behavior in aquatic environments, and the need for detailed toxicological evaluations to understand their health effects better (Haman, Dauchy, Rosin, & Munoz, 2015).
Properties
IUPAC Name |
2-phenyl-N-(3-phenylpropyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-18(17-13-7-4-8-14-17)19(21)20-15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14,18H,2,9,12,15H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIUAIIOTPDKMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.